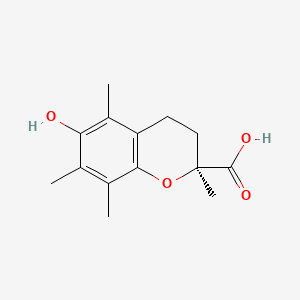

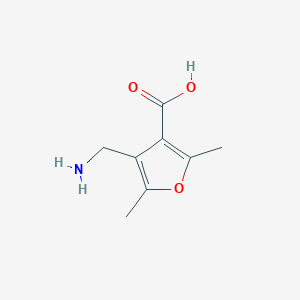

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Overview

Description

“2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.24 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde”, often involves multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Molecular Structure Analysis

The InChI code for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” is 1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3 . This code provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

Indole derivatives like “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Physical And Chemical Properties Analysis

“2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” is a solid compound . It has a molecular weight of 197.24 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Although specific studies on “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” are not available, it’s plausible that this compound could also exhibit antiviral properties due to its indole backbone.

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties . Given the structural similarity, “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . The indole nucleus is a key component in many compounds with anticancer properties. Therefore, “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” could potentially be used in cancer research and treatment.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” could potentially be used in the development of antioxidant therapies.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new antimicrobial agents.

Role in Multicomponent Reactions

“2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” and its derivatives are efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Synthesis of Active Molecules

“2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” and related members of the indole family are ideal precursors for the synthesis of active molecules . They can be used to generate biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Aldose Reductase Inhibitors

Indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . This suggests that “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new therapies for conditions related to these enzymes, such as diabetic complications.

Safety and Hazards

The safety information for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” and similar compounds likely involve further exploration of their synthesis and potential applications. Given their role as precursors in the synthesis of various heterocyclic derivatives and their potential biological activities, these compounds could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given that indole derivatives have diverse biological activities , it can be inferred that this compound may also have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

2-methyl-1-prop-2-ynylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEINIMITYPXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC#C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359281 | |

| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842973-82-4 | |

| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)